molecular formula C11H14N2O2S2 B13780265 N-(5-oxo-4h-dithiolo(3,4-d)pyrrol-6-yl)hexanamide CAS No. 92680-94-9

N-(5-oxo-4h-dithiolo(3,4-d)pyrrol-6-yl)hexanamide

Cat. No.: B13780265
CAS No.: 92680-94-9
M. Wt: 270.4 g/mol
InChI Key: YBDAGRFUBLIKGW-UHFFFAOYSA-N
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Description

N-(5-oxo-4h-dithiolo(3,4-d)pyrrol-6-yl)hexanamide is a chemical compound known for its unique structure and properties. It belongs to the class of aromatic amides and has a molecular formula of C13H18N2O2S2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxo-4h-dithiolo(3,4-d)pyrrol-6-yl)hexanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a dithiolo-pyrrole derivative with hexanoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-oxo-4h-dithiolo(3,4-d)pyrrol-6-yl)hexanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

N-(5-oxo-4h-dithiolo(3,4-d)pyrrol-6-yl)hexanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-oxo-4h-dithiolo(3,4-d)pyrrol-6-yl)hexanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-oxo-4h-dithiolo(3,4-d)pyrrol-6-yl)hexanamide is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

92680-94-9

Molecular Formula

C11H14N2O2S2

Molecular Weight

270.4 g/mol

IUPAC Name

N-(5-oxo-4H-dithiolo[4,3-b]pyrrol-6-yl)hexanamide

InChI

InChI=1S/C11H14N2O2S2/c1-2-3-4-5-8(14)13-9-10-7(6-16-17-10)12-11(9)15/h6H,2-5H2,1H3,(H,12,15)(H,13,14)

InChI Key

YBDAGRFUBLIKGW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC1=C2C(=CSS2)NC1=O

Origin of Product

United States

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